molecular formula C20H30N4O5S B2368452 Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate CAS No. 2034485-71-5

Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate

Cat. No. B2368452
CAS RN: 2034485-71-5
M. Wt: 438.54
InChI Key: MSVOURQUZORGSR-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. The “tert-butyl” and “piperidine” parts suggest the presence of a tertiary butyl group and a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure would likely be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role .

Scientific Research Applications

Synthesis and Characterization

The process of synthesizing and characterizing compounds related to "Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate" involves several steps, including condensation reactions, characterization by spectroscopic methods such as LCMS, NMR (1H NMR, 13C NMR), IR, and CHN elemental analysis, as well as X-ray diffraction studies. For instance, a study details the synthesis and characterization of a compound through a condensation reaction, further confirmed by single-crystal XRD data, highlighting its structural properties and interactions (Sanjeevarayappa et al., 2015).

Biological Evaluation

Research has extended into evaluating the biological activities of these compounds, including their antibacterial and anthelmintic properties. For example, some compounds have been screened for in vitro antibacterial and moderate anthelmintic activity, although they exhibited poor antibacterial activity (Sanjeevarayappa et al., 2015).

Intermediate for Anticancer Drugs

These compounds can serve as important intermediates for small molecule anticancer drugs. A study presents a rapid and high-yield synthetic method for a related compound, highlighting its importance as an intermediate in the development of anticancer drugs (Zhang et al., 2018).

Insecticidal Activity

The role of related compounds in the development of nonsteroidal ecdysone agonists used as environmentally benign pest regulators has been explored. New derivatives containing 1,2,3-thiadiazole have been synthesized, with some exhibiting good insecticidal activities against specific pests, indicating their potential for novel pesticide development (Wang et al., 2011).

Mosquito-Larvicidal and Antibacterial Properties

The synthesis of novel thiadiazolotriazin-4-ones and their evaluation for mosquito-larvicidal and antibacterial properties have been reported. Among these derivatives, certain compounds showed high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity, suggesting their utility as drug candidates for bacterial pathogens (Castelino et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about the intended use or target of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s hard to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential directions could include optimizing its synthesis, investigating its mechanism of action, or exploring its potential applications .

properties

IUPAC Name

tert-butyl 3-[(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O5S/c1-13-10-16-17(23(6)30(27,28)22(16)5)11-15(13)21-18(25)14-8-7-9-24(12-14)19(26)29-20(2,3)4/h10-11,14H,7-9,12H2,1-6H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVOURQUZORGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3CCCN(C3)C(=O)OC(C)(C)C)N(S(=O)(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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